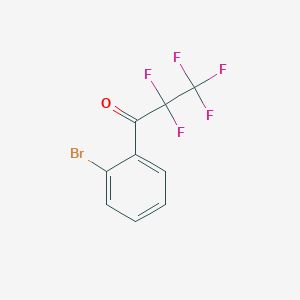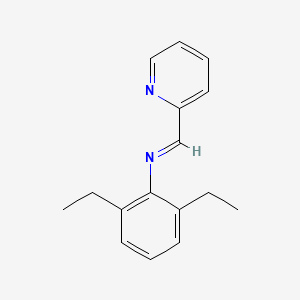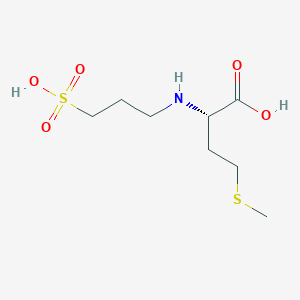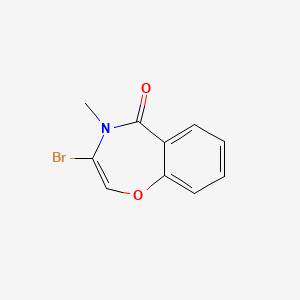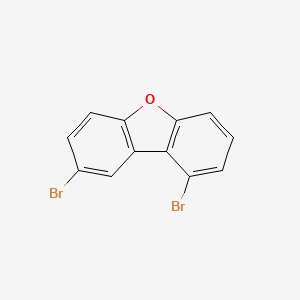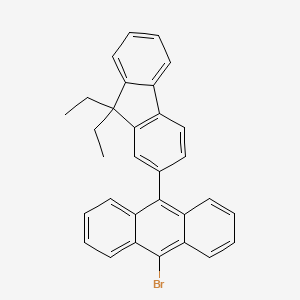
9-Bromo-10-(9,9-diethyl-9H-fluoren-2-YL)anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Bromo-10-(9,9-diethyl-9H-fluoren-2-YL)anthracene is a chemical compound that belongs to the class of anthracene derivatives. Anthracene derivatives are known for their applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). This compound is characterized by the presence of a bromine atom at the 9th position and a 9,9-diethyl-9H-fluoren-2-yl group at the 10th position of the anthracene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-10-(9,9-diethyl-9H-fluoren-2-YL)anthracene typically involves the bromination of 10-(9,9-diethyl-9H-fluoren-2-YL)anthracene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The crude product is then purified by column chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
9-Bromo-10-(9,9-diethyl-9H-fluoren-2-YL)anthracene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the anthracene core or the fluorenyl group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anthracenes, while coupling reactions can produce extended π-conjugated systems.
Scientific Research Applications
9-Bromo-10-(9,9-diethyl-9H-fluoren-2-YL)anthracene has several scientific research applications:
Organic Electronics: Used as a building block in the synthesis of materials for OLEDs and OPVs due to its favorable photophysical properties.
Fluorescent Probes: Employed in the development of fluorescent probes for biological imaging.
Photon Upconversion: Utilized in triplet–triplet annihilation photon upconversion systems to enhance the efficiency of light-harvesting devices.
Mechanism of Action
The mechanism of action of 9-Bromo-10-(9,9-diethyl-9H-fluoren-2-YL)anthracene in its applications involves its ability to participate in π-π interactions and its photophysical properties. The compound can absorb light and undergo intersystem crossing to generate triplet states, which are crucial for processes like photon upconversion. The molecular targets and pathways involved depend on the specific application, such as energy transfer in OLEDs or fluorescence in biological imaging .
Comparison with Similar Compounds
Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in similar applications.
9,10-Dimethylanthracene: Another anthracene derivative with high emission yield, used in photon upconversion systems.
9-Bromo-10-phenylanthracene: Similar in structure but with a phenyl group instead of the fluorenyl group.
Uniqueness
9-Bromo-10-(9,9-diethyl-9H-fluoren-2-YL)anthracene is unique due to the presence of the 9,9-diethyl-9H-fluoren-2-yl group, which imparts distinct photophysical properties. This makes it particularly suitable for applications requiring high fluorescence and efficient energy transfer .
Properties
CAS No. |
819067-38-4 |
|---|---|
Molecular Formula |
C31H25Br |
Molecular Weight |
477.4 g/mol |
IUPAC Name |
9-bromo-10-(9,9-diethylfluoren-2-yl)anthracene |
InChI |
InChI=1S/C31H25Br/c1-3-31(4-2)27-16-10-9-11-21(27)22-18-17-20(19-28(22)31)29-23-12-5-7-14-25(23)30(32)26-15-8-6-13-24(26)29/h5-19H,3-4H2,1-2H3 |
InChI Key |
OXCMBZQNXXWLCL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=C5C=CC=CC5=C(C6=CC=CC=C64)Br)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetic acid, [[(4-methoxyphenyl)methyl]thio](phenylamino)-, ethyl ester](/img/structure/B14214637.png)
![5-Ethyl-2,2-dimethyl-2,5-dihydro-1H-benzo[b]carbazole-6,11-dione](/img/structure/B14214649.png)
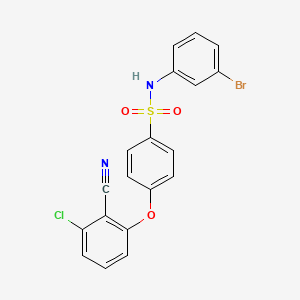
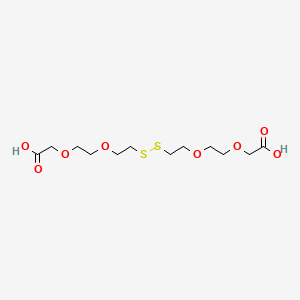

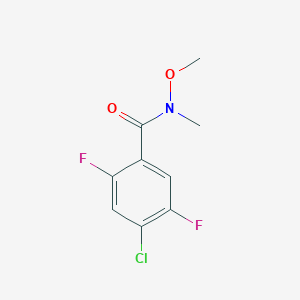
![1,1'-(Hexane-1,6-diyl)bis{3-[(1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione}](/img/structure/B14214674.png)
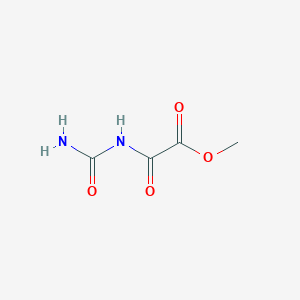
![4-(Piperidin-1-yl)-2-(pyrrolidin-1-yl)-6-[2-(pyrrolidin-1-yl)ethyl]pyrimidine](/img/structure/B14214688.png)
